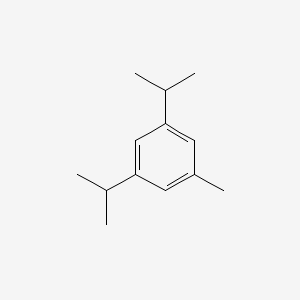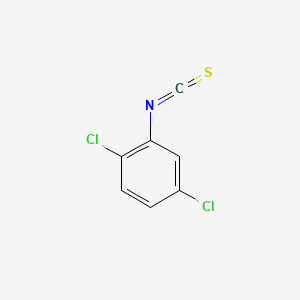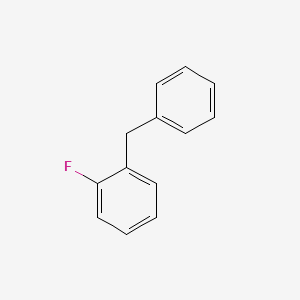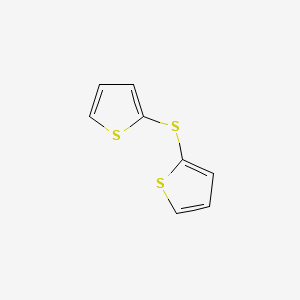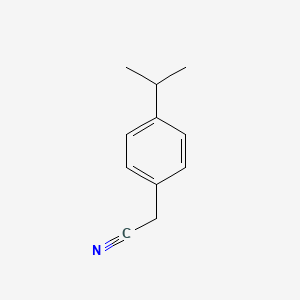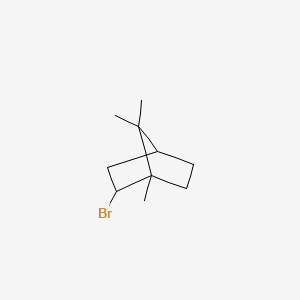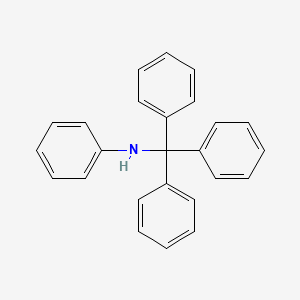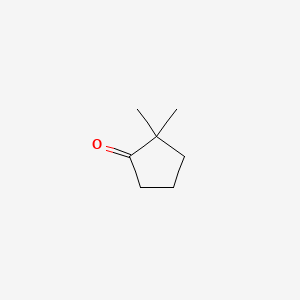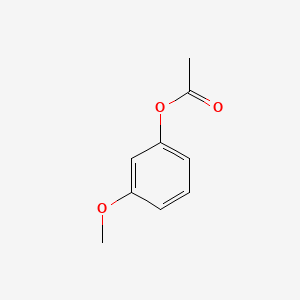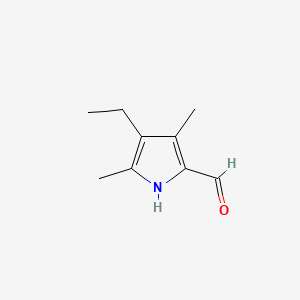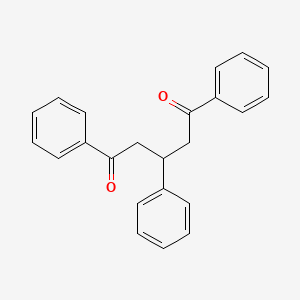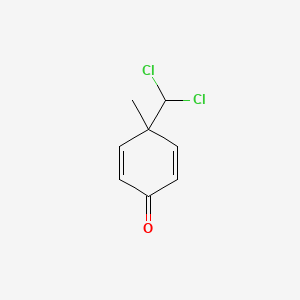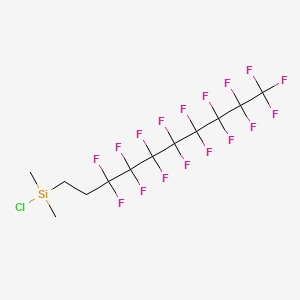
1H,1H,2H,2H-全氟癸基二甲基氯硅烷
描述
The compound "1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane" is a perfluoroalkyl-terminated silane that is used in various applications due to its surface activity and ability to form self-assembled monolayers (SAMs) on substrates. The perfluoroalkyl group imparts unique properties such as hydrophobicity and oleophobicity to the compound, making it valuable in creating repellent surfaces .
Synthesis Analysis
The synthesis of perfluoroalkyl-terminated silanes involves the use of chlorosilane derivatives. These compounds can be synthesized by terminating living anionic polymerizations with a chlorosilane derivative containing a perfluoroalkyl group, as demonstrated in the synthesis of surface-active, perfluoroalkyl-terminated block copolymers . Additionally, the synthesis of tetra(1H, 1H, 2H, 2H-polyfluoroalkyl)silanes has been reported, where the fluorinated chains are introduced via fluoroalkyllithium reagents or by hydrosilylation of trialkylsilanes .
Molecular Structure Analysis
The molecular structure of perfluoroalkyl silanes is characterized by the presence of a silane group attached to a perfluoroalkyl chain. The stability and structural characteristics of these compounds can be analyzed using various spectroscopic methods, including NMR spectroscopy, which provides insights into the arrangement of fluorine and silicon atoms within the molecule .
Chemical Reactions Analysis
Perfluoroalkyl silanes can undergo hydrolysis, leading to the formation of new organosilicon compounds. For instance, the hydrolysis of fluoroalkoxypropylmethyldichlorosilane monomers with dimethyldichlorosilane results in the formation of perfluoroalkoxypropylmethylcyclotetrasiloxanes . These reactions are crucial for the preparation of siloxane-based materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane" are influenced by the perfluoroalkyl group. The compound exhibits excellent thermal stability up to a certain temperature, as shown by the behavior of perfluorooctyl trichlorosilane SAMs on aluminum substrates. However, above certain temperatures, the conformational order of the SAMs is disrupted, leading to irreversible changes . The presence of the perfluoroalkyl group also enhances the ethanol permselectivity of polydimethylsiloxane-based blend membranes, indicating that these materials could be useful for applications requiring selective permeation of ethanol .
科学研究应用
Temperature Effect on Antistiction Performance
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane (FDDMCS) demonstrates varying antistiction performance based on temperature variations. Research on cantilever beams coated with FDDMCS showed that stiction, the resistance to start sliding over a surface, decreases upon annealing, with the substance displaying lesser temperature stability compared to its counterpart FDTS (Frechette, Maboudian, & Carraro, 2006).
Surface Modification of Glass Plates
The use of compounds like 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane for the surface modification of glass plates has been studied, demonstrating the compounds' high modification ability and potential for creating surfaces with high oxidation resistance (Yoshino et al., 1993).
Thermal Stability on Aluminum Surfaces
The thermal stability of perfluoroalkyl silane, including 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane, on aluminum surfaces has been characterized. This includes assessments of variations in the monolayer's structure and properties at different temperatures, offering insights into its thermal resilience [(Devaprakasam, Sampath, & Biswas, 2004)](https://consensus.app/papers/thermal-stability-perfluoroalkyl-silane-selfassembled-devaprakasam/0db9a64a82bf5197aebfc6ed26ff70c9/?utm_source=chatgpt).
Micro/Nano-Tribological Characteristics
In the field of micro-machining, the tribological (frictional) characteristics of 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane are crucial. Studies have shown that surfaces coated with this compound are more prone to damage due to higher friction, despite its lower surface energy compared to other substances like octadecyltrichlorosilane (OTS) (Sung, Yang, Kim, & Shin, 2003).
Enhancing Membrane Distillation Performance
The compound has been used to create superhydrophobic surfaces for membrane distillation in water desalination processes. Coating polyvinylidene fluoride membranes with 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane significantly improved salt rejection and reduced pore wetting (Meng, Mansouri, Ye, & Chen, 2014).
Chemical Stability on Copper Surfaces
The chemical stability of 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane on copper surfaces has been extensively studied. The compound forms highly hydrophobic and stable self-assembled monolayer films on copper, offering potential applications in micro/nanoelectronics and heat exchange surfaces (Hoque et al., 2007).
Stability on Oxidized Copper Oxide Surfaces
Research shows that 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane forms stable and hydrophobic self-assembled monolayers on oxidized copper surfaces, indicating its robustness and potential for various industrial applications (Hoque, Derose, Houriet, Hoffmann, & Mathieu, 2007).
Synthesis for Textile Finishing
The compound has been used in the synthesis of multifunctional groups for textile finishing, indicating its versatility and utility in enhancing the properties of fabrics (Qing, Ji, Lu, Yan, & Mao, 2002).
安全和危害
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
属性
IUPAC Name |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJWHBMXWOYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si | |
| Record name | Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225601 | |
| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |
CAS RN |
74612-30-9 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



